3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
Overview
Description
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione is a synthetic organic compound belonging to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This particular compound is characterized by the presence of a bromine atom at the 3-position and two methyl groups at the 2-position of the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 3-amino-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione or 3-alkoxy-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione can be formed.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Dihydro derivatives are the major products.
Scientific Research Applications
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the chromene ring structure play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Iodo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione: Contains an iodine atom, which may affect its reactivity and biological interactions.
Uniqueness
The presence of the bromine atom in 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-15(2)11(16)7-10-13(18)12(17)8-5-3-4-6-9(8)14(10)19-15/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUROYOJYCLWCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166930 | |
Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-50-5 | |
Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41019-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC98916 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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